2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole
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Overview
Description
2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is a heterocyclic compound that features both imidazole and oxazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole typically involves the formation of the imidazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the oxazole ring can be formed via cyclization of α-haloketones with amides .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-imidazole: Shares the imidazole ring but lacks the oxazole component.
4-methyl-1H-oxazole: Contains the oxazole ring but not the imidazole component.
2-methyl-4-[(1H-imidazol-1-yl)methyl]-1,3-oxazole: Similar structure but with different substitution patterns.
Uniqueness
2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is unique due to its combined imidazole and oxazole rings, which confer distinct chemical and biological properties.
Biological Activity
2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula for this compound is C8H10N4O with a molecular weight of approximately 178.19 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.
Research indicates that compounds containing oxazole and imidazole moieties often exhibit antimicrobial and anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of DNA Synthesis : Some studies suggest that oxazole derivatives can inhibit bacterial DNA gyrase, leading to reduced bacterial proliferation.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
- Targeting Metabolic Pathways : The imidazole component may interact with specific metabolic pathways in pathogens, disrupting their normal function.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.05 mg/mL |
Pseudomonas aeruginosa | 0.1 mg/mL |
Candida albicans | 0.05 mg/mL |
These findings demonstrate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Recent investigations have also highlighted the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM across different cell lines, indicating moderate to high potency against these cancer cells.
The proposed mechanism includes the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Case Studies
One notable case study involved the use of this compound in combination with conventional antibiotics to enhance their efficacy against resistant bacterial strains. The combination therapy showed synergistic effects, reducing MIC values by up to 50% compared to individual treatments .
Properties
IUPAC Name |
2-methyl-4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-10-3-4-12(7)5-9-6-13-8(2)11-9/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLDHVYOMUKENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=COC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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